4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)-
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Overview
Description
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family. Pyrimidinones are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions.
Step 2: Introduction of the 3,5-dimethylphenylmethyl group via Friedel-Crafts alkylation.
Step 3: Addition of ethyl and propenyl groups through alkylation reactions.
Step 4: Incorporation of the propenylthio group using thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinone ring to dihydropyrimidinone.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of biochemical pathways, modulation of gene expression, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone Derivatives: Compounds with similar pyrimidinone core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfur-containing functional groups.
Uniqueness
4(3H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
199852-51-2 |
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Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-5-ethyl-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-6-9-23-20(24)18(8-3)19(22-21(23)25-10-7-2)14-17-12-15(4)11-16(5)13-17/h6-7,11-13H,1-2,8-10,14H2,3-5H3 |
InChI Key |
VMSJGPDQMQCPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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